3-(3-ethylimidazo[1,2-a]pyridin-2-yl)-8-methoxy-2H-chromen-2-one
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Overview
Description
3-(3-Ethylimidazo[1,2-a]pyridin-2-yl)-8-methoxy-2H-chromen-2-one is a complex organic compound belonging to the class of chromones Chromones are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties
Mechanism of Action
Target of Action
Compounds with similar structures, such as n-(pyridin-2-yl)amides and imidazo[1,2-a]pyridines, have been noted for their significant biological and therapeutic value . They serve as pharmacophores for many molecules and have received great attention due to their varied medicinal applications .
Mode of Action
It’s worth noting that similar compounds have been synthesized via c–c bond cleavage promoted by i2 and tbhp . The reaction conditions were mild and metal-free
Biochemical Pathways
Compounds with similar structures have been associated with various biological activities, including antibacterial, antifungal, antiviral, anti-inflammatory, and potential treatment for cancer and cardiovascular diseases
Result of Action
Similar compounds have shown potential inhibitory activity against certain enzymes . For instance, phosphonopropionates derived from 2-hydroxy-3-imidazo[1,2-a]pyridin-3-yl-2-phosphonopropionic acid were evaluated for their activity as inhibitors of protein geranylgeranylation . The most active inhibitors disrupted Rab11A prenylation in the human cervical carcinoma HeLa cell line .
Action Environment
The synthesis of similar compounds has been achieved under different reaction conditions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-ethylimidazo[1,2-a]pyridin-2-yl)-8-methoxy-2H-chromen-2-one typically involves multiple steps, starting with the preparation of the imidazo[1,2-a]pyridine core This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions
Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its chromone core makes it a valuable intermediate in the development of new chemical entities.
Biology: In biological research, 3-(3-ethylimidazo[1,2-a]pyridin-2-yl)-8-methoxy-2H-chromen-2-one has shown potential as a bioactive molecule. It can be used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Medicine: The compound has been investigated for its medicinal properties, including its potential as an anti-inflammatory, antioxidant, and anticancer agent. Its ability to modulate various biological targets makes it a candidate for drug development.
Industry: In the industrial sector, this compound can be utilized in the production of pharmaceuticals, agrochemicals, and other chemical products. Its versatility and biological activity make it a valuable asset in various applications.
Comparison with Similar Compounds
Imidazo[1,2-a]pyridines
Chromones
Methoxy-substituted chromones
Uniqueness: 3-(3-Ethylimidazo[1,2-a]pyridin-2-yl)-8-methoxy-2H-chromen-2-one stands out due to its specific structural features, such as the ethyl group and the methoxy group at the 8-position. These modifications can significantly influence its biological activity and chemical properties, making it distinct from other similar compounds.
Properties
IUPAC Name |
3-(3-ethylimidazo[1,2-a]pyridin-2-yl)-8-methoxychromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3/c1-3-14-17(20-16-9-4-5-10-21(14)16)13-11-12-7-6-8-15(23-2)18(12)24-19(13)22/h4-11H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJULLANWJVBTNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C2N1C=CC=C2)C3=CC4=C(C(=CC=C4)OC)OC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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